molecular formula C17H17FN2O2S B5535962 2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5535962
M. Wt: 332.4 g/mol
InChI Key: HBXQOCUZWMTGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a dimethylamino group, and a cyclopenta[b]thiophene ring

Preparation Methods

The synthesis of 2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The cyclopenta[b]thiophene ring provides structural stability and may participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar compounds to 2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include:

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-20(2)17(22)14-11-7-5-9-13(11)23-16(14)19-15(21)10-6-3-4-8-12(10)18/h3-4,6,8H,5,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXQOCUZWMTGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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